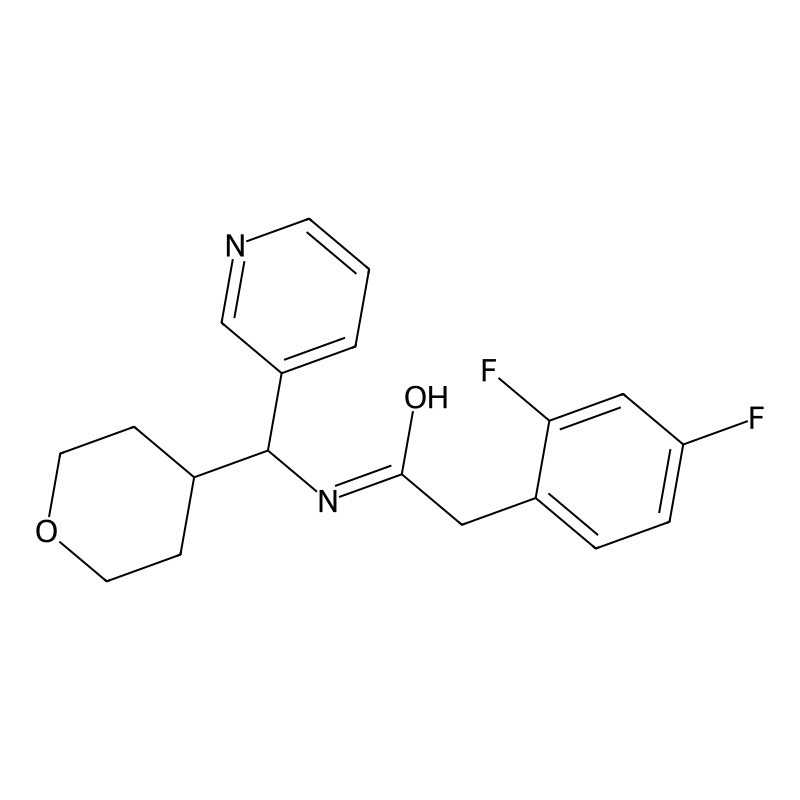

2-(2,4-difluorophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

The compound 2-(2,4-difluorophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide is a synthetic organic molecule characterized by its unique structure, which incorporates a difluorophenyl group, an oxane ring, and a pyridine moiety. This compound belongs to a class of acetamides that exhibit diverse biological activities and potential therapeutic applications. Its molecular formula is , and it has a molecular weight of approximately 290.29 g/mol.

- Oxidation: The difluorophenyl group can be oxidized to form corresponding carboxylic acids or ketones using agents like potassium permanganate or hydrogen peroxide.

- Reduction: Reduction reactions can yield amines or alcohols, typically using reducing agents such as sodium borohydride.

- Substitution Reactions: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution, allowing for the introduction of different functional groups.

These reactions are crucial for modifying the compound for specific applications in medicinal chemistry.

Research indicates that 2-(2,4-difluorophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide may exhibit significant biological activity, particularly in the context of drug development. Compounds with similar structures have shown potential as:

- Anticancer agents: By inhibiting specific enzymes involved in tumor growth.

- Anti-inflammatory agents: Through modulation of inflammatory pathways.

- Antimicrobial properties: Targeting bacterial or fungal infections.

The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, which may contribute to their biological efficacy.

The synthesis of 2-(2,4-difluorophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide typically involves several steps:

- Formation of the Oxane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

- Amide Bond Formation: The oxane derivative is reacted with 2-(2,4-difluorophenyl)acetyl chloride or a similar acylating agent in the presence of a base to form the amide bond.

- Pyridine Attachment: The pyridine moiety is introduced via nucleophilic substitution or coupling reactions.

These steps may require optimization to enhance yield and purity, employing techniques such as solvent selection and temperature control.

The compound has potential applications in various fields:

- Pharmaceuticals: As a lead compound for developing new therapeutics targeting cancer and inflammatory diseases.

- Chemical Biology: In studies investigating enzyme interactions and biological pathways.

- Material Science: As a building block for synthesizing novel materials with specific properties.

Interaction studies are essential to understand how 2-(2,4-difluorophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide interacts with biological targets:

- Enzyme Inhibition Studies: Assessing how effectively the compound inhibits specific enzymes related to disease pathways.

- Binding Affinity Measurements: Using techniques like surface plasmon resonance or isothermal titration calorimetry to quantify binding interactions with receptors or proteins.

Understanding these interactions will provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 2-(2,4-difluorophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide, including:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide | Benzamide structure with a pyridine ring | Lacks oxane functionality |

| N-(3-fluoro-4-methylphenyl)-2-(pyridin-3-yl)acetamide | Similar acetamide core | Different halogen substitution |

| 4-bromo-N-oxan(4)-ylthiophene-2-carboxamide | Contains thiophene instead of phenyl | Distinct electronic properties due to thiophene |

Uniqueness

The uniqueness of 2-(2,4-difluorophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide lies in its combination of a difluorophenyl group, an oxane ring, and a pyridine moiety. This specific arrangement may confer distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.